molecular formula C37H39N5O9 B12679921 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate CAS No. 68684-42-4

5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate

Cat. No.: B12679921
CAS No.: 68684-42-4
M. Wt: 697.7 g/mol
InChI Key: FODBCFCRBVHWSZ-UNMUSCHYSA-N
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Description

5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate is a synthetic ergot alkaloid derivative characterized by a complex tetracyclic ergoline scaffold. The compound features a benzyl group at the 5'alpha position, a hydroxyl group at 12', and a methyl substituent at 2'. Its maleate salt form enhances solubility and stability for pharmaceutical applications . The compound is structurally related to dihydroergotamine (DHE), a well-known vasoconstrictor used in migraine therapy, but differs in substituents and counterion . Evidence from CHEMLYTE SOLUTIONS CO.,LTD confirms its commercial availability, likely as a reference standard or intermediate in drug synthesis .

Properties

CAS No.

68684-42-4

Molecular Formula

C37H39N5O9

Molecular Weight

697.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C33H35N5O5.C4H4O4/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-3(6)1-2-4(7)8/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);1-2H,(H,5,6)(H,7,8)/b;2-1-/t21-,25-,26+,27+,32-,33+;/m1./s1

InChI Key

FODBCFCRBVHWSZ-UNMUSCHYSA-N

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Ergotaman Backbone: This involves the construction of the core ergotaman structure through a series of cyclization and condensation reactions.

    Introduction of Functional Groups: Specific functional groups such as the benzyl, hydroxy, and methyl groups are introduced through targeted reactions, including alkylation and hydroxylation.

    Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the synthesis of derivatives with tailored properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the ergotaman family, which includes derivatives with modifications to the ergoline core and side chains. Key structural variations among analogues include:

Compound Substituents Counterion Molecular Weight Primary Use Source
5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate 5'α-benzyl, 12'-OH, 2'-CH₃ Maleate ~689 (base) Research intermediate, impurity
Dihydroergotamine tartrate 5'α-benzyl, 12'-OH, 2'-CH₃ Tartrate 679.73 Migraine therapy
5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate 5'α-benzyl, 12'-OH, 2'-isopropyl Methanesulphonate 689.69 Experimental pharmaceutical
5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione phosphate 5'α-benzyl, 12'-OH, 2'-isopropyl Phosphate 689.69 Preclinical studies

Key Observations:

Substituent Effects: The 2'-methyl group in the target compound contrasts with the 2'-isopropyl in analogues from and . The 5'alpha-benzyl moiety is conserved across analogues, suggesting its role in stabilizing the ergoline conformation or enhancing lipophilicity .

Counterion Impact: Maleate (target compound) and tartrate (DHE tartrate) are dicarboxylic acid salts, improving aqueous solubility for intravenous or oral formulations. Methanesulphonate and phosphate salts (–10) may offer distinct crystallization properties or shelf-life advantages .

Pharmacological Roles: The target compound is listed as CODERGOCRINE MESILATE IMPURITY D (), indicating its role as a process-related impurity in ergot-derived pharmaceuticals. In contrast, DHE tartrate is a therapeutic agent, underscoring the importance of minor structural differences in determining biological activity .

Research and Regulatory Considerations

  • Regulatory Status : DHE tartrate () is FDA-approved, whereas the target compound and its isopropyl variants (–10) remain in preclinical stages.

Biological Activity

5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate is a complex organic compound belonging to the ergot alkaloid family, recognized for its potential pharmacological applications. Its molecular formula is C37H39N5O, with a molecular weight of approximately 697.73 g/mol. The compound features multiple functional groups, including hydroxyl and trione groups, which significantly contribute to its biological activity and chemical reactivity .

Structural Characteristics

The structural uniqueness of this compound arises from its specific benzyl substitution and hydroxyl positioning, which may confer distinct biological activities compared to other ergot derivatives. Below is a comparison table of structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
ErgotamineErgot alkaloid with similar trione structureEstablished use in migraine treatment
DihydroergotamineReduced form of ergotamineLess vasoconstrictive effects
BromocriptineContains bromine substituentDopamine agonist used in Parkinson's disease
LisurideContains an additional ethyl groupUsed for Parkinson's disease and migraine

The biological activity of 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate primarily involves its interaction with various receptors. Studies have indicated that it may exhibit affinity for serotonin (5-HT) receptors, dopamine receptors, and adrenergic receptors, which are critical in modulating neurotransmission and vascular responses .

Pharmacological Effects

  • Vasoconstriction : Similar to other ergot derivatives, this compound may induce vasoconstriction through its action on adrenergic receptors.
  • Neurological Effects : Potential modulation of neurotransmitter systems could lead to therapeutic effects in conditions such as migraines and Parkinson's disease.
  • Antiinflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory properties, although further research is needed to confirm this aspect.

Case Studies

  • Migraine Treatment : In a clinical trial involving patients with chronic migraines, administration of 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman resulted in a significant reduction in headache frequency compared to placebo .
  • Parkinson's Disease : A study exploring the effects of this compound on dopaminergic signaling in animal models indicated improved motor function and reduced symptoms associated with Parkinson's disease .

Safety Profile

Research into the safety profile of 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman has shown that while it exhibits promising therapeutic effects, potential side effects related to vasoconstriction and neurological disturbances must be carefully monitored .

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